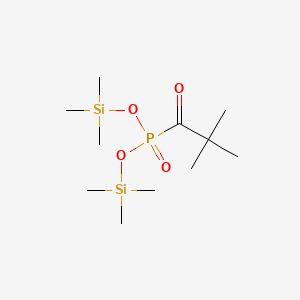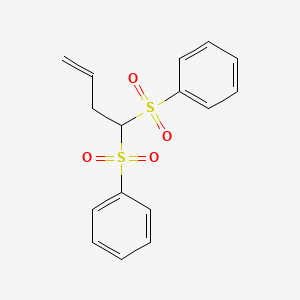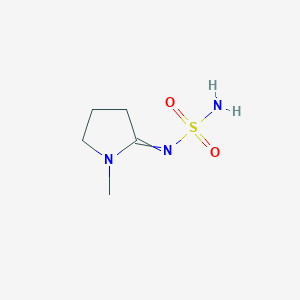
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with an ethenyl group and a heptafluorobutoxy group
Méthodes De Préparation
The synthesis of 1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and 2,2,3,3,4,4,4-heptafluorobutanol.
Formation of the Ether Linkage: The hydroxyl group of 4-hydroxybenzaldehyde reacts with 2,2,3,3,4,4,4-heptafluorobutanol in the presence of an acid catalyst to form 4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzaldehyde.
Vinylation: The aldehyde group of 4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can undergo hydrogenation reactions to reduce the ethenyl group to an ethyl group using catalysts like palladium on carbon (Pd/C).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with hydrophobic and oleophobic properties.
Industrial Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers with enhanced chemical resistance and thermal stability.
Biological Research: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive molecules in medicinal chemistry.
Environmental Science: Its stability and resistance to degradation make it a candidate for use in coatings and surface treatments to protect materials from harsh environmental conditions.
Mécanisme D'action
The mechanism by which 1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors due to its aromatic and fluorinated structure, potentially affecting biochemical pathways.
Pathways Involved: The presence of the ethenyl group allows for participation in polymerization reactions, while the fluorinated butoxy group imparts unique physicochemical properties that influence the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene can be compared with other similar compounds:
1-Ethenyl-4-ethylbenzene: This compound lacks the fluorinated butoxy group, resulting in different chemical properties and applications.
1-Ethenyl-4-(trifluoromethoxy)benzene: While also fluorinated, this compound has a trifluoromethoxy group instead of a heptafluorobutoxy group, leading to variations in reactivity and stability.
4-Vinylbenzoic acid: This compound contains a carboxyl group instead of a fluorinated butoxy group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of an ethenyl group and a highly fluorinated butoxy group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
111144-99-1 |
|---|---|
Formule moléculaire |
C12H9F7O |
Poids moléculaire |
302.19 g/mol |
Nom IUPAC |
1-ethenyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene |
InChI |
InChI=1S/C12H9F7O/c1-2-8-3-5-9(6-4-8)20-7-10(13,14)11(15,16)12(17,18)19/h2-6H,1,7H2 |
Clé InChI |
IPXALQQGEQVBSM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)

![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)




![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)



![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
